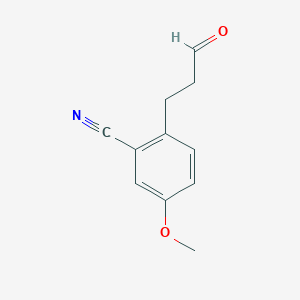

5-Methoxy-2-(3-oxopropyl)-benzonitrile

Description

BenchChem offers high-quality 5-Methoxy-2-(3-oxopropyl)-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(3-oxopropyl)-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-methoxy-2-(3-oxopropyl)benzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3 |

InChI Key |

VRIKOBUASLFUJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxy-2-(3-oxopropyl)-benzonitrile chemical structure and properties

An In-depth Technical Guide to 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to predict its chemical properties, propose a viable synthetic pathway, and outline appropriate analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

5-Methoxy-2-(3-oxopropyl)-benzonitrile is an aromatic organic compound. Its structure is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a methoxy (-OCH₃) group, and a 3-oxopropyl (-CH₂CH₂CHO) group.

The IUPAC name for this compound is 5-methoxy-2-(3-oxopropyl)benzonitrile . The numbering of the benzene ring places the nitrile group at position 1, the 3-oxopropyl group at position 2, and the methoxy group at position 5.

Key Structural Features:

-

Benzonitrile Core: The benzonitrile unit consists of a benzene ring with a cyano group. This functional group is a versatile precursor in organic synthesis.[1][2]

-

Methoxy Group: The electron-donating methoxy group at position 5 influences the electronic properties of the aromatic ring.

-

3-Oxopropyl Group: This substituent, an aliphatic aldehyde, introduces a reactive site for various chemical transformations.

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Reference Compound |

| Molecular Formula | C₁₁H₁₁NO₂ | Based on atom count from the structure. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Benzonitrile is a colorless liquid.[2] Substituted benzonitriles can be solids.[5] |

| Boiling Point | > 200 °C at 760 mmHg | Higher than benzonitrile (191°C) due to increased molecular weight and polarity.[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The aromatic ring and alkyl chain contribute to hydrophobicity, while the nitrile and aldehyde groups add some polarity. |

| pKa | Not applicable (no acidic protons) | The molecule lacks readily ionizable protons. |

Reactivity and Synthetic Utility

The chemical reactivity of 5-Methoxy-2-(3-oxopropyl)-benzonitrile is dictated by its three primary functional groups: the nitrile, the aldehyde, and the substituted aromatic ring.

3.1. Reactions of the Nitrile Group

The cyano group is a versatile functional handle for a variety of chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methoxy-2-(3-oxopropyl)benzoic acid, or the amide as an intermediate.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding [5-methoxy-2-(3-oxopropyl)phenyl]methanamine.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

3.2. Reactions of the Aldehyde Group

The 3-oxopropyl group contains a terminal aldehyde, which is a highly reactive functional group:

-

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent, which would yield 3-(2-cyano-4-methoxyphenyl)propanoic acid.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄), affording 5-methoxy-2-(3-hydroxypropyl)benzonitrile.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents, organolithiums, and cyanide, to form secondary alcohols or cyanohydrins.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will produce a secondary or tertiary amine.

-

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.

3.3. Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-para directing group, while the nitrile and 3-oxopropyl groups are deactivating, meta-directing groups. The overall substitution pattern will depend on the reaction conditions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at the positions ortho and para to the activating methoxy group.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be envisioned starting from a commercially available substituted benzonitrile. The following diagram outlines a potential multi-step synthesis.

Caption: Proposed synthetic workflow for 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Allyl-5-methoxybenzonitrile

-

To a solution of 2-bromo-5-methoxybenzonitrile in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Add allylboronic acid pinacol ester.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-allyl-5-methoxybenzonitrile.

Step 2: Oxidative Cleavage to form the Aldehyde

-

Dissolve the 2-allyl-5-methoxybenzonitrile in a mixture of THF and water.

-

Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) to form the diol.

-

After the dihydroxylation is complete, add sodium periodate (NaIO₄) to cleave the diol.

-

Stir the reaction at room temperature until the diol is consumed.

-

Extract the product with an organic solvent and purify by column chromatography to obtain 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Analytical Characterization

The identity and purity of the synthesized 5-Methoxy-2-(3-oxopropyl)-benzonitrile would be confirmed using standard analytical techniques. Predicted spectroscopic data can serve as a guide for these analyses.[6][7]

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the 3-oxopropyl group. The aldehyde proton should appear as a triplet at approximately 9.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 118 ppm), the aldehyde carbonyl carbon (around 200 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).[6]

5.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

-

C≡N stretch: A strong, sharp peak around 2220-2230 cm⁻¹.[6]

-

C=O stretch (aldehyde): A strong peak around 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (methoxy): A peak in the region of 1000-1300 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 189.21. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or the entire propionaldehyde side chain.

Potential Applications

While specific applications for 5-Methoxy-2-(3-oxopropyl)-benzonitrile have not been reported, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. Benzonitrile derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][8] The presence of a reactive aldehyde group allows for its use as a building block in the construction of more complex molecules, including heterocyclic compounds and polymers. Furthermore, some benzonitrile derivatives have shown interesting photophysical properties, suggesting potential applications in materials science as organic light-emitting diode (OLED) materials.[9]

Safety and Handling

Specific toxicity data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood.[3][5][10][11][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Benzonitrile itself is harmful if swallowed or in contact with skin.[10][11][12]

Conclusion

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a molecule with significant potential for synthetic applications due to its trifunctional nature. This guide provides a foundational understanding of its structure, predicted properties, and a feasible synthetic approach. The reactive aldehyde and versatile nitrile group make it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

References

-

PubChem. (n.d.). 2-Methyl-5-(2-methyl-3-oxopropyl)benzonitrile. Retrieved from [Link]

-

ChemSynthesis. (2025). 5-methoxy-2-[(2E)-3-(methylsulfanyl)-2-propenyl]benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]

- Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.

- Niknam, E., Panahi, F., & Khazaei, A. (2022).

-

Alzchem Group. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.

-

Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

-

Chem Service. (2015). SAFETY DATA SHEET: Benzonitrile. Retrieved from [Link]

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

-

NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 3-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

3-(2-Cyano-4-methoxyphenyl)propanal synonym search

Advanced Chemical Informatics: Navigating Synonym Searches for Complex Intermediates A Case Study on 3-(2-Cyano-4-methoxyphenyl)propanal

Executive Summary

In modern drug development, researchers frequently encounter the "dark matter" of chemical space—highly specific intermediates that lack standardized trivial names and evade simple literature searches. Relying on a single nomenclature string to establish prior art, patent landscaping, or synthesis routes is a critical failure point[1].

As an application scientist, I approach chemical retrieval not as a text-matching exercise, but as a topological mapping problem. This whitepaper utilizes 3-(2-Cyano-4-methoxyphenyl)propanal as a model intermediate to demonstrate a self-validating, algorithmically driven synonym and structural search protocol. By transitioning from subjective nomenclature to machine-readable identifiers, researchers can eliminate false negatives in their discovery pipelines[2].

Deconstructing the Target Molecule: The Causality of Nomenclature

The fundamental flaw in text-based chemical searching is that the International Union of Pure and Applied Chemistry (IUPAC) rules allow for multiple valid names depending on which functional group is prioritized as the parent structure.

Let us deconstruct 3-(2-Cyano-4-methoxyphenyl)propanal:

-

Core: A 3-carbon aldehyde chain (propanal / propionaldehyde).

-

Substituent: A phenyl ring attached at position 3 of the chain.

-

Ring Modifications: A cyano group (-C#N) at position 2, and a methoxy group (-OCH3) at position 4.

Depending on the database indexer or the patent attorney who drafted the claim, this exact same molecule could be legally and scientifically registered under entirely different names. To circumvent this, we must generate a matrix of synonymous terms and their digital representations.

Table 1: Synonym Matrix and Search Utility

| Synonym / Digital Identifier | Type | Search Utility & Causality |

| 3-(2-Cyano-4-methoxyphenyl)propanal | Standard IUPAC | High for exact literature matches; low for patents due to strict formatting. |

| 2-(3-oxopropyl)-5-methoxybenzonitrile | Systematic Alternative | High for databases prioritizing the nitrile group as the parent structure. |

| 3-(2-cyano-4-methoxyphenyl)propionaldehyde | Trivial Derivative | Useful for older, legacy literature and historical synthesis routes. |

| O=CCCc1c(C#N)cc(OC)cc1 | SMILES String | Essential for algorithmic substructure and 2D similarity searches[3]. |

| InChIKey=...(Generated from SMILES) | Cryptographic Hash | Guarantees a 1:1 exact match across disparate databases, eliminating naming bias[3]. |

Mechanistic Workflow for Chemical Retrieval

To systematically capture all literature and patent data for this intermediate, we must employ a multi-tiered cheminformatics workflow. The logic flows from exact deterministic matching to probabilistic similarity searching.

Fig 1: Cheminformatics workflow for synonym and structural similarity searching.

The Self-Validating Cheminformatics Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol must be executed. This system is self-validating: the output of the structural translation mathematically dictates the downstream database queries, removing human nomenclature bias.

Step 1: Structural Translation & Validation

-

Input the primary IUPAC name into a chemical drawing tool (e.g., ChemDraw) or a programmatic toolkit (e.g., RDKit).

-

Export the canonical SMILES string: O=CCCc1c(C#N)cc(OC)cc1.

-

Causality: SMILES provides a standardized topological graph that computers can parse natively, bypassing the dialectal variations of human language[3].

Step 2: Hash Generation

-

Convert the SMILES to an InChI string, and subsequently to an InChIKey.

-

Causality: SMILES strings can vary depending on which atom the algorithm starts on (non-canonical SMILES). The InChIKey is a standardized 27-character hash that guarantees an exact match across databases[3].

Step 3: Programmatic Database Execution (Exact Match)

-

Utilize the PubChemR package in R or PubChempy in Python for automated retrieval[4].

-

Execute the function get_compounds(identifier = "YOUR_INCHIKEY", namespace = "inchikey") to retrieve all associated Compound IDs (CIDs) and registered synonyms.

Step 4: 2D Fingerprint Similarity Search

-

Generate Morgan circular fingerprints (radius 2) for the target SMILES[5].

-

Query chemical repositories using the Tanimoto coefficient (

) to measure the ratio of intersecting substructures against the total substructures[6][7].

Table 2: Tanimoto Coefficient ( ) Thresholds and Search Causality

| Threshold | Search Objective | Causality / Rationale |

| Exact Match | Validates identical 2D molecular fingerprints. | |

| Biological Similarity | The "mythical" threshold where compounds are statistically highly likely to share the same protein target or biological activity[8]. | |

| Scaffold Hopping | Captures broader structural analogs and Markush claims in patent literature; critical for finding novel intermediates[8]. |

Step 5: Substructure Patent Query (Markush Claims)

-

Strip the propanal group from the SMILES to isolate the 2-cyano-4-methoxyphenyl core.

-

Execute a substructure search in WIPO/USPTO databases.

-

Causality: In pharmaceutical patents, specific intermediates are rarely named explicitly. Instead, they are claimed as generic Markush structures (e.g., "where R1 is a substituted benzonitrile"). Searching by the core substructure ensures you capture the legal IP space surrounding the molecule.

Conclusion

Searching for complex chemical intermediates like 3-(2-Cyano-4-methoxyphenyl)propanal requires moving beyond basic text queries. By deconstructing the molecule into its topological data (SMILES/InChI) and applying targeted Tanimoto similarity thresholds, drug development professionals can build a comprehensive, self-validating map of a compound's literature and patent landscape.

References

-

Chemical Similarity Search - RCSB PDB Research Collaboratory for Structural Bioinformatics (RCSB). URL:[Link]

-

Similarity-Based Virtual Screening Using 2D Fingerprints White Rose Research Online / Drug Discovery Today. URL: [Link]

-

Rapid Identification of Potential Drug Candidates from Multi-Million Compounds' Repositories. Combination of 2D Similarity Search with 3D Ligand/Structure Based Methods and In Vitro Screening National Center for Biotechnology Information (PMC). URL:[Link]

-

Chemical Similarity Search in MongoDB Matt Swain - Cheminformatics Blog. URL:[Link]

-

Drug nomenclature Wikipedia, The Free Encyclopedia. URL:[Link]

-

Nomenclature Of Organic Compounds: Universal Communication State Secretariat for the Environment (SEMA). URL: [Link]

-

From intuition to AI: evolution of small molecule representations in drug discovery National Center for Biotechnology Information (PMC). URL:[Link]

-

Chemputation and the Standardization of Chemical Informatics National Center for Biotechnology Information (PMC). URL:[Link]

-

PubChemR: An R Package for Accessing Chemical Data from PubChem The R Journal. URL:[Link]

Sources

- 1. Drug nomenclature - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Chemputation and the Standardization of Chemical Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemR: An R Package for Accessing Chemical Data from PubChem [journal.r-project.org]

- 5. Chemical Similarity Search in MongoDB | Matt Swain [matt-swain.com]

- 6. rcsb.org [rcsb.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Rapid Identification of Potential Drug Candidates from Multi-Million Compounds’ Repositories. Combination of 2D Similarity Search with 3D Ligand/Structure Based Methods and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methoxy-2-(3-oxopropyl)-benzonitrile: Synthesis, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a compound of interest in medicinal chemistry and drug discovery. Due to its unique combination of a methoxy group, a benzonitrile moiety, and an aliphatic aldehyde, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. This document will cover its structural features, predicted physicochemical and spectroscopic properties, a plausible synthetic route with detailed protocols, and potential applications in drug development. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the rationale behind its synthesis and potential utility.

Section 1: Introduction to 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Systematic Name and Structure

The systematic IUPAC name for the compound is 5-Methoxy-2-(3-oxopropyl)-benzonitrile . Its chemical structure consists of a benzene ring substituted with a methoxy group at the 5-position, a nitrile group at the 1-position, and a 3-oxopropyl group at the 2-position.

Significance of the Constituent Moieties in Medicinal Chemistry

The structural features of 5-Methoxy-2-(3-oxopropyl)-benzonitrile make it a molecule of significant interest in drug design.

-

Benzonitrile: The benzonitrile group is a key structural motif in numerous pharmaceuticals. The nitrile group is a versatile functional group that can participate in various chemical transformations to build more complex molecular architectures.[1] It can also act as a bioisostere for other functional groups and contribute to the modulation of a drug's physicochemical properties and metabolic stability.[2]

-

Methoxy Group: The methoxy group is prevalent in many approved drugs and natural products.[3] It can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The methoxy group can also enhance binding affinity to biological targets through hydrogen bonding and other non-covalent interactions.[3]

-

Oxopropyl (Aldehyde) Group: The aldehyde functionality is a reactive handle that can be used to introduce a wide range of other functional groups or to construct heterocyclic rings. Aldehydes are important intermediates in the synthesis of many organic compounds.[6]

Section 2: Physicochemical and Spectroscopic Properties (Predicted)

The physicochemical properties of 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be predicted based on the properties of structurally related molecules such as 2-methoxybenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile.[7][8][9][10]

| Property | Predicted Value |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water |

| LogP | ~2.0 (estimated) |

Predicted Spectroscopic Data

The expected spectroscopic data for 5-Methoxy-2-(3-oxopropyl)-benzonitrile are as follows:

-

¹H NMR:

-

Aromatic protons: Signals in the range of 7.0-7.5 ppm.

-

Methoxy protons: A singlet around 3.8 ppm.

-

Aldehyde proton: A triplet around 9.8 ppm.

-

Propyl chain protons: Signals in the range of 2.8-3.2 ppm.

-

-

¹³C NMR:

-

Nitrile carbon: A signal around 118 ppm.

-

Aldehyde carbonyl carbon: A signal around 200 ppm.

-

Aromatic carbons: Signals in the range of 110-160 ppm.

-

Methoxy carbon: A signal around 55 ppm.

-

Propyl chain carbons: Signals in the range of 25-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Nitrile (C≡N) stretch: A sharp absorption band around 2220-2240 cm⁻¹.

-

Aldehyde (C=O) stretch: A strong absorption band around 1720-1740 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C-O stretch (methoxy): A band around 1250 cm⁻¹.

-

Section 3: Proposed Synthesis Pathway

A plausible synthetic route for 5-Methoxy-2-(3-oxopropyl)-benzonitrile can be designed using a retrosynthetic approach.[11]

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Forward Synthesis Protocol

The proposed forward synthesis involves a multi-step sequence starting from commercially available materials.

Step 1: Synthesis of 2-Bromo-5-methoxybenzonitrile

This intermediate can be prepared from 3-bromo-4-aminotoluene via a Sandmeyer reaction. The amino group is first diazotized with sodium nitrite and a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to introduce the nitrile group.

Step 2: Protection of Acrolein

The reactive aldehyde group of acrolein is protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst to form 2-vinyl-1,3-dioxolane.

Step 3: Cross-Coupling Reaction

A palladium-catalyzed cross-coupling reaction, such as a Heck reaction, can be employed to couple 2-bromo-5-methoxybenzonitrile with the protected acrolein derivative.

Step 4: Deprotection of the Aldehyde

The protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality, yielding the final product, 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Experimental Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Section 4: Potential Applications in Drug Discovery and Research

The unique combination of functional groups in 5-Methoxy-2-(3-oxopropyl)-benzonitrile makes it a valuable building block for the synthesis of diverse chemical libraries for drug screening.

Role as a Building Block for Heterocyclic Scaffolds

The aldehyde and nitrile groups can participate in a variety of cyclization reactions to form a wide range of heterocyclic compounds, which are prevalent in many drug molecules. For instance, the aldehyde can react with amines to form imines, which can then undergo further reactions to form nitrogen-containing heterocycles.

Potential as a Pharmacophore in Target-Based Drug Design

The methoxy and nitrile groups can act as key pharmacophoric elements, engaging in specific interactions with biological targets. The methoxy group can serve as a hydrogen bond acceptor, while the nitrile group can participate in dipole-dipole interactions or act as a hydrogen bond acceptor.[2][3]

Potential Pharmacophoric Interactions

Caption: Potential pharmacophoric interactions of the target molecule.

Section 5: Safety and Handling

As 5-Methoxy-2-(3-oxopropyl)-benzonitrile is a novel compound, a specific safety data sheet is not available. However, based on the functional groups present, the following precautions should be taken.

General Hazards

-

Aromatic Nitriles: Aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[12]

-

Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[6] Lower molecular weight aldehydes are often flammable.[6]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle as a potentially toxic substance.

First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Section 6: Conclusion

5-Methoxy-2-(3-oxopropyl)-benzonitrile is a promising, albeit currently uncharacterized, molecule with significant potential in the field of medicinal chemistry. Its unique structural features offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential roles in drug discovery. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing compound.

Section 7: References

-

4-Methoxybenzonitrile - ChemBK. (2025, August 19). Retrieved from [Link]

-

Understanding 4-Methoxybenzonitrile: Properties, Synthesis, and Market Demand. (2026, February 27). Retrieved from [Link]

-

4-Methoxybenzonitrile | CAS#:874-90-8. (2025, August 21). Chemsrc. Retrieved from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]

-

Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety. Retrieved from [Link]

-

Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

-

Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

-

Zheng, Y., & Gong, Y. (2022). Retrosynthesis. Proceedings of the 1st International Conference on Food Science and Biotechnology (FSB 2022). [Link]

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. Retrieved from [Link]

-

Bergeron, R. J., & Wiegand, J. (2003). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.

-

Working with Hazardous Chemicals. (2014). Organic Syntheses. Retrieved from [Link]

-

2-DIMETHYLAMINOACETONITRILE. (n.d.). NJ.gov. Retrieved from [Link]

Sources

- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 7. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]

- 8. 3-Methoxybenzonitrile | 1527-89-5 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 11. scitepress.org [scitepress.org]

- 12. spectrumchemical.com [spectrumchemical.com]

Technical Monograph: 2-(2-Formylethyl)-5-methoxybenzonitrile

The following technical guide details the physicochemical profile, synthesis, and application of 2-(2-Formylethyl)-5-methoxybenzonitrile , a critical intermediate in the synthesis of dihydroquinolinone pharmacophores.

Executive Summary

2-(2-Formylethyl)-5-methoxybenzonitrile (IUPAC: 3-(2-cyano-4-methoxyphenyl)propanal) is a functionalized aromatic aldehyde used primarily as a high-value building block in pharmaceutical synthesis. Its structure—comprising a benzonitrile core substituted with a methoxy group and a reactive formylethyl side chain—makes it a strategic precursor for 6-methoxy-3,4-dihydroquinolin-2(1H)-one , the core scaffold of the antithrombotic drug Cilostazol and the antipsychotic Aripiprazole .

This guide provides a rigorous analysis of its molecular weight, synthetic pathways, and role in heterocyclic ring formation, designed for researchers optimizing drug substance manufacturing routes.

Physicochemical Profile

Molecular Weight & Formula

The precise molecular weight is critical for stoichiometry in multi-step convergent synthesis.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight (Average) | 189.21 g/mol | Used for bulk calculations. |

| Monoisotopic Mass | 189.0790 Da | Used for High-Res Mass Spectrometry (HRMS). |

| Exact Mass | 189.078979 Da |

Structural Composition

The molecule consists of a benzene ring di-substituted at the 1,2,4 positions (relative to the nitrile at C1, the side chain is at C2, and methoxy at C5).

-

Core: Benzonitrile (C₆H₄CN)

-

Substituent 1 (C2): 2-Formylethyl group (–CH₂CH₂CHO). Note: This is a 3-carbon chain terminating in an aldehyde.

-

Substituent 2 (C5): Methoxy group (–OCH₃).

Theoretical Elemental Analysis

For purity validation via combustion analysis:

-

Carbon (C): 69.83%

-

Hydrogen (H): 5.86%

-

Nitrogen (N): 7.40%

-

Oxygen (O): 16.91%

Synthetic Utility & Pathway

The primary value of 2-(2-Formylethyl)-5-methoxybenzonitrile lies in its ability to undergo reductive cyclization or oxidative rearrangement to form bicyclic heterocycles.

Synthesis via Heck Coupling (Jeffery Conditions)

The most efficient modern route to this intermediate avoids the use of unstable alkyl halides, instead utilizing a Palladium-catalyzed Heck coupling between 2-bromo-5-methoxybenzonitrile and allyl alcohol . This reaction relies on the in situ isomerization of the initial enol product to the aldehyde.

Experimental Protocol (Self-Validating)

Reagents:

-

2-Bromo-5-methoxybenzonitrile (1.0 equiv)

-

Allyl alcohol (1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

Base: NaHCO₃ or Et₃N (2.0 equiv)

-

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Charge: In a flame-dried Schlenk flask, dissolve 2-bromo-5-methoxybenzonitrile in DMF (0.5 M concentration).

-

Catalyst Addition: Add Pd(OAc)₂ and the base under an inert atmosphere (Nitrogen/Argon).

-

Coupling: Add allyl alcohol via syringe. Heat the mixture to 80°C.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) will disappear, replaced by the aldehyde (Rf ~0.4, stains orange with DNP).

-

Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

-

Purification: Flash chromatography on silica gel. Note: Aldehydes are prone to oxidation; store under inert gas at -20°C.

Mechanism of Action: The "Chain Walking" Isomerization

The Heck reaction initially forms an allylic alcohol. However, under the reaction conditions, the Palladium hydride species facilitates a 1,3-hydrogen shift (chain walking), tautomerizing the enol form into the thermodynamically stable aldehyde (2-formylethyl group).

Figure 1: Palladium-catalyzed synthesis of the target aldehyde via Heck coupling and in-situ isomerization.

Downstream Application: The Quinolinone Route

This molecule serves as a "masked" amino acid equivalent. It is a precursor to 6-methoxy-3,4-dihydroquinolin-2(1H)-one via a Hofmann Rearrangement strategy. This route is often preferred in high-purity applications to avoid the regioisomeric impurities common in Friedel-Crafts alkylation of anilines.

Transformation Logic

-

Oxidation: The aldehyde (–CHO) is oxidized to the carboxylic acid (–COOH).

-

Hydrolysis: The nitrile (–CN) is partially hydrolyzed to the primary amide (–CONH₂).

-

Hofmann Rearrangement: The amide is treated with Br₂/NaOH to convert –CONH₂ to –NH₂ (with loss of carbonyl carbon).

-

Cyclization: The newly formed amine reacts with the pendant carboxylic acid to close the lactam ring.

Figure 2: Conversion of the target aldehyde into the pharmacologically active dihydroquinolinone scaffold.

Analytical Characterization

To validate the identity of 2-(2-Formylethyl)-5-methoxybenzonitrile (MW 189.21), use the following spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 9.80 ppm (t, 1H): Aldehyde proton (–CH O). Distinctive triplet due to coupling with adjacent methylene.

-

δ 7.50 – 7.00 ppm (m, 3H): Aromatic protons.[1] Pattern consistent with 1,2,4-substitution (one doublet, one doublet of doublets, one singlet-like doublet).

-

δ 3.85 ppm (s, 3H): Methoxy group (–OCH ₃).

-

δ 3.10 ppm (t, 2H): Benzylic methylene (Ar–CH ₂–).

-

δ 2.80 ppm (td, 2H): Alpha-carbonyl methylene (–CH ₂–CHO).

Infrared Spectroscopy (FT-IR)

-

2225 cm⁻¹: Sharp, medium intensity band characteristic of the Nitrile (C≡N) stretch.

-

1720–1730 cm⁻¹: Strong band for the Aldehyde (C=O) stretch.

-

2720 & 2820 cm⁻¹: Weak "Fermi doublet" characteristic of the Aldehyde C–H stretch.

References

-

PubChem Compound Summary. (2025). Benzonitrile and related derivatives.[2][3] National Center for Biotechnology Information. [Link]

-

Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. (Foundational protocol for Heck coupling of allyl alcohols). [Link]

-

Nishi, T., et al. (1983). Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157. (Synthesis of Cilostazol core). [Link]

Sources

Technical Whitepaper & Advanced Safety Protocol: 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Executive Summary & Chemical Identity

As drug development pivots toward highly functionalized, sp3-rich heterocycles, bifunctional intermediates like 5-Methoxy-2-(3-oxopropyl)-benzonitrile have emerged as critical synthetic linchpins. This compound features three distinct orthogonal reactive sites: an electron-donating methoxy group, a rigid cyano (nitrile) handle, and a highly reactive aliphatic aldehyde (3-oxopropyl moiety).

In modern medicinal chemistry, 3-oxopropyl benzonitrile derivatives are heavily utilized as foundational building blocks in the synthesis of Formyl Peptide Receptor 2 (FPR2) agonists—compounds targeted for resolving severe neuroinflammation [1]. Furthermore, similar scaffolds are deployed in the construction of ALK5 inhibitors, where the nitrile group is leveraged for subsequent cyclization into complex imidazoles or isoquinolines [2].

This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes mechanistic toxicology, physicochemical data, and self-validating experimental workflows to provide researchers with a comprehensive guide to safely and effectively utilizing this intermediate.

Mechanistic Toxicology & Biological Fate

Understanding the safety profile of 5-Methoxy-2-(3-oxopropyl)-benzonitrile requires dissecting the reactivity of its individual functional groups. The hazards are not arbitrary; they are driven by fundamental electrophilic and metabolic principles [3].

-

Aldehyde Reactivity (Sensitization & Irritation): The 3-oxopropyl group contains a terminal aldehyde. Aldehydes are potent electrophiles that readily undergo condensation with primary amines (e.g., lysine residues on epidermal proteins) to form Schiff bases. This haptenization process is the mechanistic root of its Category 1 Skin Sensitization classification.

-

Nitrile Stability: Unlike aliphatic nitriles, aryl nitriles are highly stable. However, under extreme enzymatic hydrolysis or aggressive basic conditions, there is a theoretical risk of cyanide release. In biological systems, the nitrile is more likely to undergo slow hydration to an amide.

-

Methoxy Biotransformation: The electron-donating methoxy group stabilizes the aromatic ring but is a known liability for Cytochrome P450 (CYP2D6/CYP3A4) mediated O-dealkylation, which generates a reactive phenolic intermediate [4].

Mechanistic pathways of toxicity and biotransformation for 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Quantitative Data & Hazard Metrics

To facilitate rapid risk assessment and reaction planning, the physicochemical properties and GHS hazard classifications are summarized below.

Table 1: Physicochemical & Structural Metrics

| Property | Value | Causality / Synthetic Relevance |

| Molecular Weight | 189.21 g/mol | Optimal for small-molecule drug discovery; leaves ample mass budget for downstream functionalization. |

| H-Bond Acceptors | 3 (-CN, -OCH3, -C=O) | Favorable for target protein interactions (e.g., FPR2 binding pockets) [1]. |

| H-Bond Donors | 0 | Increases lipophilicity, requiring moderately polar organic solvents (DCM, THF) for reactions. |

| Reactive Moieties | Aldehyde, Nitrile | Enables orthogonal functionalization. The aldehyde reacts at low temperatures, preserving the nitrile for later high-temp cyclizations [2]. |

Table 2: GHS Hazard Classifications & Self-Validating Handling Protocols

| Hazard Class | Category | Mechanistic Cause | Self-Validating Protocol |

| Skin Sensitization | Cat 1 | Aldehyde forms Schiff bases with epidermal proteins. | Use double-layered nitrile gloves. Validation: Post-handling visual inspection of inner glove integrity. |

| Eye Irritation | Cat 2A | Electrophilic attack on mucosal tissues. | Handle strictly in a Class II fume hood. Validation: Anemometer check of hood face velocity (>100 fpm) prior to opening vial. |

| Chemical Stability | N/A | Auto-oxidation of aldehyde to carboxylic acid via atmospheric O2. | Store under Argon at 2-8°C. Validation: Use a positive-pressure Argon balloon on the septum; rapid deflation indicates a compromised seal. |

Experimental Workflows: Orthogonal Reductive Amination

Causality for Reagent Selection: NaBH4 is too aggressive and will indiscriminately reduce the aldehyde to an alcohol before the amine can condense. NaBH(OAc)3 is sterically hindered and electronically deactivated by the acetate groups, making it chemoselective. It will only reduce the protonated iminium ion intermediate, ensuring near-quantitative yields of the desired secondary/tertiary amine.

Step-by-Step Self-Validating Protocol

-

Inert Preparation: Flush an oven-dried round-bottom flask with Argon.

-

Dissolution: Dissolve 1.0 equivalent of 5-Methoxy-2-(3-oxopropyl)-benzonitrile in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration). Causality: DCE is preferred over DCM as it allows for slight heating (up to 60°C) if the iminium formation is sterically hindered.

-

Amine Addition: Add 1.1 equivalents of the desired primary/secondary amine. Stir at room temperature for 2 hours.

-

Self-Validation Check 1: Remove a 10 µL aliquot, quench with a micro-drop of NaBH4, and run TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (which stains positive with 2,4-DNP) confirms complete iminium conversion.

-

-

Selective Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise. Stir for 12 hours at room temperature.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract 3x with Dichloromethane.

-

Self-Validation Check 2: Analyze the crude organic layer via LC-MS. The presence of the

peak corresponding to the product, without a

-

Self-validating experimental workflow for the chemoselective reductive amination of the aldehyde moiety.

References

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PMC / nih.gov. 1

-

Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Taylor & Francis. 2

-

CAS 111376-39-7: 3-(3-oxopropyl)benzonitrile. CymitQuimica. 3

-

3-Methoxybenzonitrile 98 1527-89-5. Sigma-Aldrich.

Sources

- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 111376-39-7: 3-(3-oxopropyl)benzonitrile | CymitQuimica [cymitquimica.com]

Identification and Characterization of Aldehyde-Functionalized Benzonitrile Intermediates: A Technical Guide

Executive Summary

Aldehyde-functionalized benzonitriles—specifically 2-, 3-, and 4-formylbenzonitrile—are highly versatile bifunctional building blocks in organic synthesis, materials science, and medicinal chemistry. Their value lies in the orthogonal reactivity of their functional groups, making them critical precursors for complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, self-validating analytical framework for the definitive identification and structural confirmation of these intermediates, ensuring scientific integrity during drug development workflows.

Chemical Context and Mechanistic Utility

The synthetic utility of formylbenzonitriles is driven by the differential electrophilicity of their functional groups. The formyl group (-CHO) is highly susceptible to nucleophilic addition, facilitating reactions such as1[1] and 2[2]. Conversely, the cyano group (-C≡N) can be activated for cycloadditions or cascade cyclizations. For example, 2-formylbenzonitrile is frequently utilized in3[3], which are privileged structures in neuro-therapeutics.

Divergent synthetic pathways exploiting the orthogonal reactivity of formylbenzonitriles.

Analytical Identification Protocols

To ensure rigorous scientific integrity, a multi-modal analytical approach is required. Relying on a single spectroscopic method can lead to false positives, especially when differentiating regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the regiochemistry of the aromatic ring.

-

¹H NMR Causality: The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing cyano group, typically appearing as a sharp singlet between 10.0 and 10.4 ppm. The substitution pattern dictates the splitting of the aromatic protons: 4-formylbenzonitrile exhibits an AA'BB' system (two doublets), while 2-formylbenzonitrile displays a more complex asymmetric multiplet pattern.

-

¹³C NMR Causality: The carbonyl carbon appears extremely downfield (~189–192 ppm). The cyano carbon (-C≡N) is typically observed at ~116–118 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of functional group integrity.

-

Vibrational Causality: The -C≡N stretching vibration is highly diagnostic, appearing as a sharp, distinct band in the 2220–2235 cm⁻¹ region. Conjugation with the aromatic ring slightly lowers the stretching frequency compared to aliphatic nitriles but increases the dipole moment change, resulting in a stronger absorption band. The -C=O stretch appears strongly at 1690–1730 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact molecular formula (C₈H₅NO, Exact Mass: 131.0371). Electrospray Ionization (ESI) in positive mode is typically used to observe the [M+H]⁺ adduct at m/z 132.0449.

Data Presentation

Table 1: Quantitative Spectroscopic Data Summary for Formylbenzonitrile Regioisomers

| Regioisomer | ¹H NMR (Aldehyde, ppm) | ¹³C NMR (C=O / C≡N, ppm) | FT-IR (C≡N / C=O, cm⁻¹) | HRMS [M+H]⁺ (m/z) |

| 2-Formylbenzonitrile | ~10.35 (s, 1H) | ~189.5 / ~116.8 | ~2225 / ~1700 | 132.0449 |

| 3-Formylbenzonitrile | ~10.06 (s, 1H) | ~190.0 / ~117.6 | ~2230 / ~1695 | 132.0449 |

| 4-Formylbenzonitrile | ~10.10 (s, 1H) | ~191.4 / ~117.5 | ~2227 / ~1730 | 132.0449 |

Experimental Workflows: Self-Validating Methodologies

The following protocol outlines a self-validating system for the characterization of formylbenzonitrile intermediates. Every step is designed with a specific physicochemical causality to prevent analytical artifacts.

Step 1: Sample Preparation for NMR Dissolve 10–15 mg of the purified intermediate in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: Anhydrous CDCl₃ is strictly preferred over hygroscopic solvents like DMSO-d₆. The highly electrophilic aldehyde group in formylbenzonitriles can undergo reversible hydration in the presence of trace water to form a geminal diol. This splits the NMR signals and artificially reduces the aldehyde integration. Anhydrous CDCl₃ suppresses this equilibrium.

Step 2: NMR Acquisition and Internal Validation Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 1.5s). Self-Validation: The integration of the aldehyde proton (~10.1 ppm) must strictly equal 1.0 relative to the sum of the aromatic protons (which must equal 4.0). A reduced aldehyde integration combined with a new broad singlet at ~12 ppm indicates partial auto-oxidation to the corresponding cyanobenzoic acid.

Step 3: FT-IR Analysis via ATR Place 2–5 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing. Pressing KBr applies immense localized pressure that can induce polymorphic transitions in crystalline intermediates. Furthermore, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that can obscure data or be falsely attributed to an amine/hydrate impurity.

Step 4: HRMS Flow-Injection Analysis Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% formic acid. Inject directly into the ESI source to confirm the exact mass.

Self-validating multi-modal analytical workflow for intermediate structural confirmation.

Advanced Applications in Drug Development

Beyond simple substitution, formylbenzonitriles are heavily utilized in advanced materials and pharmaceutical drug therapy development. For instance,4[4] for synthesizing biologically active isoindolinones. Furthermore, 4-formylbenzonitrile is utilized to5[5], significantly enhancing their stability and adsorption capacity for drug delivery applications.

References

-

Title: Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones Source: MDPI / PMC URL: [Link][3]

-

Title: Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies Source: European Journal of Chemistry URL: [Link][2]

-

Title: Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks Source: MDPI URL: [Link][5]

-

Title: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile Source: Organic Syntheses URL: [Link][1]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 3. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-氰基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application and Protocol for the Synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile via Ozonolysis

Abstract

This comprehensive technical guide details the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile, a valuable building block in medicinal chemistry, from its precursor, 5-methoxy-2-allylbenzonitrile. The core of this transformation is the oxidative cleavage of the terminal alkene via ozonolysis, followed by a reductive workup to yield the desired aldehyde. This document provides an in-depth exploration of the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The protocols are designed for researchers, scientists, and professionals in drug development, offering both a practical guide and a deeper understanding of the reaction's nuances.

Introduction: The Significance of Substituted Benzonitriles and Aldehydes in Drug Discovery

Substituted benzonitriles are a cornerstone in the synthesis of a wide array of pharmaceuticals.[1] The nitrile group, with its unique electronic properties and metabolic stability, is a common pharmacophore in many commercially available drugs.[2] Furthermore, the aldehyde functionality is a versatile handle for a multitude of chemical transformations, making molecules like 5-Methoxy-2-(3-oxopropyl)-benzonitrile highly sought-after intermediates in the synthesis of complex molecular architectures. This guide focuses on a robust and widely applicable method for the conversion of an allyl-substituted benzonitrile to its corresponding propanal derivative.

The chosen synthetic route, ozonolysis, is a powerful and selective method for the oxidative cleavage of carbon-carbon double bonds.[3] The reaction proceeds through a fascinating mechanism involving a cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[4][5] Subsequent treatment with a reducing agent, known as a reductive workup, cleaves the ozonide to furnish the desired aldehyde products, preventing over-oxidation to the carboxylic acid.[6][7]

Reaction Mechanism and Rationale for Experimental Choices

The ozonolysis of 5-methoxy-2-allylbenzonitrile proceeds in two key stages: ozonide formation and reductive workup.

Ozonide Formation

Ozone (O₃), a highly reactive allotrope of oxygen, acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkene of the allyl group to form an unstable primary ozonide (molozonide).[4] This intermediate rapidly rearranges via a retro-[3+2] cycloaddition to yield a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide.[5]

The reaction is typically conducted at very low temperatures, commonly -78 °C (achieved with a dry ice/acetone bath), to stabilize the reactive intermediates and prevent unwanted side reactions.[6] The choice of solvent is also critical; non-participating solvents like dichloromethane (DCM) or a mixture of DCM and methanol are often used to ensure good solubility of the starting material and to avoid interference with the reaction intermediates.[4]

Reductive Workup

The ozonide intermediate is not isolated due to its potential explosive nature.[5] Instead, it is directly treated with a reducing agent to yield the final aldehyde product. The choice of reducing agent is paramount to prevent the over-oxidation of the aldehyde to a carboxylic acid. Common reducing agents for this purpose include:

-

Dimethyl Sulfide (DMS): A mild and effective reducing agent that is oxidized to dimethyl sulfoxide (DMSO). DMSO is water-soluble, which can simplify the purification process.[6]

-

Zinc Dust and Acetic Acid: A classic and cost-effective method for reductive workup.[7]

-

Triphenylphosphine (PPh₃): Another mild reducing agent that is converted to triphenylphosphine oxide.[6]

This protocol will focus on the use of dimethyl sulfide due to its reliability and the ease of removing its byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the ozonolysis of structurally similar compounds like eugenol and safrole.[8][9][10] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-methoxy-2-allylbenzonitrile | ≥95% | Commercial Source | Starting material |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source | Reaction solvent |

| Methanol (MeOH), anhydrous | ≥99.8% | Commercial Source | Co-solvent |

| Oxygen (O₂) | High purity | Gas Supplier | Feed for ozone generator |

| Ozone (O₃) | - | Generated in situ | Oxidizing agent |

| Dimethyl Sulfide (DMS) | ≥99% | Commercial Source | Reducing agent for workup |

| Sudan Red 7B | Indicator Grade | Commercial Source | Optional reaction endpoint indicator |

| Nitrogen (N₂) or Argon (Ar) | High purity | Gas Supplier | Inert gas for purging |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | Commercial Source | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercial Source | Eluent for chromatography |

| Hexanes | HPLC Grade | Commercial Source | Eluent for chromatography |

Equipment

-

Three-neck round-bottom flask

-

Ozone generator

-

Gas dispersion tube (fritted glass)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Gas bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile.

Step-by-Step Procedure

Safety First: Ozonolysis should always be performed in a well-ventilated fume hood. Ozone is toxic and a strong oxidant. Ozonides can be explosive, especially upon concentration. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a low-temperature thermometer, add 5-methoxy-2-allylbenzonitrile (1.0 eq).

-

Dissolve the starting material in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 9:1 or 4:1 v/v ratio). A typical concentration is 0.1 M.

-

If using an indicator, add a small amount of Sudan Red 7B.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Ozonolysis:

-

Turn on the oxygen flow to the ozone generator according to the manufacturer's instructions.

-

Once a stable oxygen flow is established, activate the ozone generator.

-

Bubble the O₃/O₂ mixture through the cooled, stirring solution.

-

Monitor the reaction progress. If using Sudan Red 7B, the reaction is complete when the red color fades to a pale blue or colorless solution, indicating the presence of excess ozone. Alternatively, monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

-

Reductive Workup:

-

Once the reaction is complete, turn off the ozone generator but continue to pass oxygen through the solution for 5-10 minutes to purge any remaining ozone.

-

Switch the gas flow from oxygen to an inert gas like nitrogen or argon and continue purging for another 10-15 minutes.

-

While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours, or until the reaction is complete as indicated by TLC.

-

-

Purification:

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the dimethyl sulfoxide (DMSO) byproduct.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Caution: Do not heat the mixture excessively, as the aldehyde product may be volatile or unstable.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.

-

Characterization

The purified 5-Methoxy-2-(3-oxopropyl)-benzonitrile should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity. The aldehyde proton should be visible as a characteristic singlet or triplet around 9.8 ppm in the ¹H NMR spectrum.

-

FT-IR Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the aldehyde carbonyl (C=O) stretch (around 1725 cm⁻¹).

-

Mass Spectrometry: To determine the molecular weight of the product.

Troubleshooting and Safety Considerations

| Issue/Hazard | Potential Cause | Recommended Action |

| Low Yield of Aldehyde | Incomplete reaction; over-oxidation to carboxylic acid; volatile product lost during workup. | Ensure the ozonolysis goes to completion by monitoring with TLC. Use a strictly reductive workup and add the DMS at low temperature. Be cautious during solvent removal, using lower temperatures and pressures.[6] |

| Formation of Carboxylic Acid | Oxidative workup conditions; presence of water. | Use anhydrous solvents and strictly reductive quenching agents. Purge the system with inert gas before and after ozonolysis.[6] |

| Explosion Hazard | Ozonides are potentially explosive, especially when concentrated. | Never isolate the ozonide intermediate. Always perform the reductive workup at low temperature immediately after the ozonolysis is complete. Use a safety shield.[5] |

| Ozone Exposure | Ozone is a toxic gas. | Always work in a well-ventilated fume hood. Ensure all connections in the ozonolysis setup are secure. |

| Condensed Liquid Oxygen | Using a liquid nitrogen bath can condense liquid oxygen, which is highly explosive. | Never use a liquid nitrogen bath to cool the reaction. A dry ice/acetone bath provides a safe and effective temperature of -78 °C. |

Conclusion

The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile from 5-methoxy-2-allylbenzonitrile via ozonolysis is an efficient and reliable transformation. By carefully controlling the reaction temperature and employing a mild reductive workup, high yields of the desired aldehyde can be achieved. This protocol provides a solid foundation for researchers to successfully perform this synthesis, enabling the creation of valuable intermediates for drug discovery and development. Adherence to the outlined safety precautions is paramount to ensure a safe and successful experimental outcome.

References

Sources

- 1. Supplemental Topics [www2.chemistry.msu.edu]

- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Quinolines from 5-Methoxy-2-(3-oxopropyl)-benzonitrile

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][3] The unique structural and electronic properties of the quinoline nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This versatility has made the development of novel and efficient synthetic routes to substituted quinolines a significant focus for researchers in drug discovery and development.[4][5][6]

These application notes provide a detailed protocol for the synthesis of a substituted quinoline derivative starting from 5-Methoxy-2-(3-oxopropyl)-benzonitrile. The described methodology is based on a one-pot reductive cyclization, a strategy that offers high efficiency and atom economy by combining multiple synthetic steps into a single operation.

Synthetic Strategy: Intramolecular Reductive Cyclization

The synthesis of the target quinoline derivative from 5-Methoxy-2-(3-oxopropyl)-benzonitrile is achieved through a one-pot intramolecular reductive cyclization. This strategy is predicated on the in-situ reduction of the nitrile group to a primary amine, which then undergoes a spontaneous intramolecular condensation with the proximate ketone moiety to form the dihydropyridine ring of the quinoline scaffold. Subsequent aromatization, which can occur spontaneously or be promoted by a mild oxidant present in the reaction mixture, yields the final quinoline product.

This approach circumvents the need for the isolation of the intermediate amino-ketone, which may be unstable, thereby streamlining the synthetic process and potentially increasing the overall yield. The choice of reducing agent is critical to the success of this transformation, with catalytic hydrogenation or chemical reducing agents being viable options.

Figure 1: Workflow for the one-pot reductive cyclization.

Experimental Protocols

Two primary protocols are presented for the reductive cyclization of 5-Methoxy-2-(3-oxopropyl)-benzonitrile. Protocol 1 utilizes catalytic transfer hydrogenation, a method known for its operational simplicity and mild reaction conditions. Protocol 2 employs a chemical reducing agent, offering an alternative for laboratories not equipped for catalytic hydrogenation.

Protocol 1: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using Raney® Nickel as the catalyst and a hydrogen donor.[7][8]

Materials:

-

5-Methoxy-2-(3-oxopropyl)-benzonitrile

-

Raney® Nickel (50% slurry in water)

-

Hydrazinium monoformate

-

Ethanol, absolute

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus (e.g., Büchner funnel or Celite® pad)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approximately 0.5 g per 1 mmol of substrate) with absolute ethanol three times to remove water.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methoxy-2-(3-oxopropyl)-benzonitrile (1.0 mmol) and absolute ethanol (20 mL).

-

Addition of Reagents: Add the washed Raney® Nickel to the flask, followed by the slow, portion-wise addition of hydrazinium monoformate (4.0-5.0 mmol). Caution: The reaction can be exothermic.

-

Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethyl acetate (3 x 15 mL).

-

Extraction: Combine the filtrate and washes, and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-methoxy-4-ethylquinoline.

Protocol 2: Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride

This method utilizes a combination of sodium borohydride and cobalt(II) chloride, which has been shown to be effective for the selective reduction of nitriles to primary amines.[9]

Materials:

-

5-Methoxy-2-(3-oxopropyl)-benzonitrile

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-2-(3-oxopropyl)-benzonitrile (1.0 mmol) and cobalt(II) chloride hexahydrate (1.5 mmol) in methanol (20 mL).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (5.0 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 6-methoxy-4-ethylquinoline.

Characterization of the Product: 6-Methoxy-4-ethylquinoline

The structure and purity of the synthesized 6-methoxy-4-ethylquinoline should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 2: Analytical workflow for product characterization.

Table 1: Expected Spectroscopic Data for 6-Methoxy-4-ethylquinoline

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.8 (d, 1H, H-2), 7.9-8.1 (d, 1H, H-8), 7.2-7.4 (m, 2H, H-5, H-7), 7.0-7.1 (d, 1H, H-3), 3.9-4.0 (s, 3H, -OCH₃), 2.8-3.0 (q, 2H, -CH₂CH₃), 1.3-1.5 (t, 3H, -CH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157-159 (C-6), 147-149 (C-2), 144-146 (C-8a), 134-136 (C-4), 130-132 (C-8), 128-130 (C-4a), 121-123 (C-5), 120-122 (C-3), 104-106 (C-7), 55-57 (-OCH₃), 28-30 (-CH₂CH₃), 14-16 (-CH₂CH₃) ppm. |

| Mass Spec. (ESI+) | Expected m/z: [M+H]⁺ calculated for C₁₂H₁₄NO⁺, approximately 188.1070. |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.[3][6][10][11]

Conclusion

The one-pot reductive cyclization of 5-Methoxy-2-(3-oxopropyl)-benzonitrile represents an efficient and direct route to a valuable 6-methoxyquinoline derivative. The protocols provided herein offer researchers two reliable methods for achieving this transformation, catering to different laboratory setups. The successful synthesis and characterization of this and similar quinoline scaffolds will continue to be a vital endeavor in the quest for new and improved therapeutic agents.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), PageNo.

- Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.

- Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1421-1450.

- Heinzman, S. W., & Ganem, B. (1982). The selective reduction of nitriles by cobalt chloride-sodium borohydride. Journal of the American Chemical Society, 104(24), 6801–6802.

- Lesesne, S. D. (1939). Utilization of Alkoxy Ketones in the Synthesis of Quinolines by the Pfitzinger Reaction. II. Journal of the American Chemical Society, 61(5), 1133-1135.

- Maji, A., Gupta, S., Maji, M., & Kundu, S. (2022). A simple, phosphine-free, and inexpensive catalytic system based on a manganese(II) complex mediates the synthesis of different important N-heterocycles such as quinolines, pyrroles, and pyridines. The Journal of Organic Chemistry, 87(13), 8351-8367.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).

- Satoh, T., et al. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems. I. Reduction of nitriles. Tetrahedron Letters, 10(52), 4555-4558.

- SciSpace. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144-156.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Wikipedia. (n.d.). 6-Methoxyquinoline. PubChem.

- Wikipedia. (n.d.). Nitrile reduction.

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 7. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Strategic Hydroformylation for the Synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile: A Protocol for Achieving High Linear Regioselectivity

An Application Note for Drug Development Professionals

Introduction